molecular formula C29H22N2O2 B11950303 2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole CAS No. 853310-41-5

2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole

Cat. No.: B11950303
CAS No.: 853310-41-5
M. Wt: 430.5 g/mol
InChI Key: WTMCKAKXRNQTQL-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole is a complex organic compound that features a unique imidazole core substituted with benzo[d][1,3]dioxole, diphenyl, and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[d][1,3]dioxole carbaldehyde with appropriate amines and aldehydes under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or sodium acetate to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imidazole ring to its reduced form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-2-phenyl-1H-imidazole: Similar structure but lacks the p-tolyl group.

    4,5-Diphenyl-1H-imidazole: Lacks the benzo[d][1,3]dioxole and p-tolyl groups.

    2-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazole: Lacks the diphenyl and p-tolyl groups.

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole is unique due to its combination of benzo[d][1,3]dioxole, diphenyl, and p-tolyl groups, which confer distinct chemical and biological properties. This unique structure enhances its potential for diverse applications in various fields of research .

Properties

CAS No.

853310-41-5

Molecular Formula

C29H22N2O2

Molecular Weight

430.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-4,5-diphenylimidazole

InChI

InChI=1S/C29H22N2O2/c1-20-12-15-24(16-13-20)31-28(22-10-6-3-7-11-22)27(21-8-4-2-5-9-21)30-29(31)23-14-17-25-26(18-23)33-19-32-25/h2-18H,19H2,1H3

InChI Key

WTMCKAKXRNQTQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=C2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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